molecular formula C30H24CoF18N6P3 B3028708 Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) CAS No. 28277-53-4

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)

Cat. No. B3028708
CAS RN: 28277-53-4
M. Wt: 962.4 g/mol
InChI Key: COCURPBAGSBJNL-UHFFFAOYSA-N
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Description

Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) is a complex that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they provide insights into closely related complexes that can help infer some characteristics of the tris(2,2'-bipyridine)cobalt(III) complex.

Synthesis Analysis

The synthesis of related cobalt complexes often involves the direct interaction of cobalt salts with bipyridine ligands and other components in solution. For instance, the powder complex of tris(bipyridine)cobalt(II) trifluoromethanesulfonate octahydrate was synthesized by reacting cobalt(II) nitrate, bipyridine, and potassium triflate in aqueous solutions with drops of ethanol . Similarly, electrochemical oxidation in acetonitrile solutions of Schiff bases has been used to obtain cobalt(III) complexes . These methods suggest that the synthesis of tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) could potentially be achieved through analogous procedures.

Molecular Structure Analysis

The molecular structure of cobalt complexes with bipyridine ligands typically exhibits an octahedral geometry around the cobalt center. For example, the bis-(1,10-phenanthroline)(2,2'-bipyridine)cobalt(III) hexafluorophosphate complex crystallizes in a monoclinic space group with a slightly distorted octahedral geometry . The cobalt(II) complex with a uracil-containing ligand also shows a seven-coordinated cobalt center in a slightly distorted pentagonal-bipyramidal geometry . These findings suggest that the tris(2,2'-bipyridine)cobalt(III) complex would likely have a similar octahedral coordination.

Chemical Reactions Analysis

Cobalt complexes with bipyridine ligands can undergo various chemical reactions, including ligand substitution. For instance, tris(2,2'-bipyridine)cobalt(III) is reported to be unstable towards ligand substitution, as demonstrated by its reaction with cyanide ion in water . This indicates that the tris(2,2'-bipyridine)cobalt(III) complex may also be susceptible to ligand exchange reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cobalt bipyridine complexes are diverse. The electrochemical studies of bis-(1,10-phenanthroline)(2,2'-bipyridine)cobalt(III) hexafluorophosphate revealed multiple redox couples, indicating that similar electrochemical behavior might be expected for the tris(2,2'-bipyridine)cobalt(III) complex . The magnetic moment of the tris(bipyridine)cobalt(II) complex suggests paramagnetism, which could also be a feature of the cobalt(III) analogue . Additionally, spectroscopic studies, such as UV-Vis and NMR, provide insights into the electronic structure and environment of the cobalt center in these complexes .

Scientific Research Applications

1. Electron Transfer Reactivity

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) has been studied for its electron-transfer reactivity, especially in relation to metal-ligand bonding and the effects of metal oxidation state. A detailed analysis of the bonding in high-spin d7 and d8 configurations provides insights into the electron-transfer barriers in such compounds (Szalda, Creutz, Mahajan, & Sutin, 1983).

2. Solar Energy Conversion

A significant application of this complex is in dye-sensitized solar cells (DSSCs). Its use in conjunction with certain organic dyes has led to notable improvements in solar energy conversion efficiencies (Xiang, Huang, Bach, & Spiccia, 2013). Additionally, it's been utilized in aqueous electrolytes for DSSCs, contributing to better diffusion of redox mediators and improved energy conversion efficiency (Xiang, Huang, Cheng, Bach, & Spiccia, 2013).

3. Photoreduction of Water

This complex has been instrumental in homogeneous catalysis for the photoreduction of water by visible light. It acts as a mediator in systems that produce hydrogen, demonstrating its potential in renewable energy applications (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).

4. Stability and Performance in Solar Cells

Novel cobalt complexes, including variants of tris(2,2'-bipyridine)cobalt(III), have been synthesized for use as dopants in hole-transporting materials for perovskite solar cells, leading to improved device performance and efficiency (Onozawa-Komatsuzaki, Funaki, Murakami, Kazaoui, Chikamatsu, & Sayama, 2017).

5. Polarographic Behavior in Solutions

The polarographic behavior of the tris(2,2'-bipyridine)cobalt(II) and (III) complexes has been investigated, revealing complex electrode processes in solutions, which is critical for understanding their electrochemical properties (Tanaka & Sato, 1968).

6. Ligand Substitution Stability

The stability of tris(2,2'-bipyridine)cobalt(III) towards ligand substitution has been a subject of study, especially considering the strong nucleophilicity of certain ions and their potential impact on the structure and reactivity of the complex (Yamada, Utsuno, & Iida, 1996).

Safety and Hazards

The compound is suspected of causing cancer and can cause skin and eye irritation . Safety precautions include wearing protective clothing and eye protection, and washing skin thoroughly after handling .

Future Directions

The compound has potential applications in sustainable energy production, particularly in biophotovoltaic devices . The ability to fine-tune the characteristics of the cobalt complexes suggests potential for the creation and improvement of low-cost, carbon-neutral energy production in the future .

properties

IUPAC Name

cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCURPBAGSBJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CoF18N6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)

CAS RN

28277-53-4
Record name Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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